molecular formula C8H11NO4 B1247696 Alaremycin

Alaremycin

Cat. No. B1247696
M. Wt: 185.18 g/mol
InChI Key: JRLAQUJSYKXZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alaremycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibiotic Activity and Targeting of Heme Biosynthesis

Alaremycin, produced by Streptomyces sp. A012304, is an antibacterial compound structurally similar to 5-aminolevulinic acid, which is the substrate of porphobilinogen synthase. This enzyme is crucial in the initial steps of heme biosynthesis. Alaremycin has been shown to effectively inhibit the growth of both Gram-negative and Gram-positive bacteria. Studies utilizing a heme-permeable strain of Escherichia coli revealed that alaremycin targets the heme biosynthetic pathway. Specifically, alaremycin inhibits recombinant purified Pseudomonas aeruginosa porphobilinogen synthase, thereby blocking the active site of this enzyme. This finding is significant for understanding alaremycin’s antibiotic activity at a molecular level and could be utilized for rational drug design (Heinemann et al., 2009).

Evolutionary Insights from Alaremycin Biosynthesis

In a study focusing on alaremycin's biosynthesis, it was discovered that the enzyme AlmA, involved in the first step of alaremycin biosynthesis, shares a high degree of similarity with 5-aminolevulinate synthase (ALAS), which is expressed in animals, protozoa, fungi, and α-proteobacteria. Intriguingly, the substitution of two amino acids in AlmA altered its substrate specificity from alaremycin precursor synthesis to ALA synthesis. An ancestral sequence reconstruction based on AlmA and ALAS suggested that ALAS evolved from an enzyme similar to AlmA. This finding sheds light on the evolution of primary metabolic enzymes from non-essential secondary metabolic enzymes, proposing an evolutionary pathway where secondary metabolic enzymes serve as precursors for primary metabolic enzymes (Kawaguchi et al., 2022).

Structure and Function Analysis in Tetrapyrrole Biosynthesis

Alaremycin has been utilized to probe the function of enzymes in the pathway of heme biosynthesis. A thesis examining tetrapyrrole biosynthesis revealed that alaremycin inhibits porphobilinogen synthase from various sources. By obtaining a co-crystal structure of alaremycin with Pseudomonas aeruginosa porphobilinogen synthase, researchers provided a detailed understanding of how alaremycin functions at the atomic level. This information is valuable for further research into the biosynthesis of heme and related compounds, offering insights into the molecular basis of alaremycin's function (Heinemann, 2007).

properties

Product Name

Alaremycin

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

5-acetamido-4-oxohex-5-enoic acid

InChI

InChI=1S/C8H11NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h1,3-4H2,2H3,(H,9,10)(H,12,13)

InChI Key

JRLAQUJSYKXZFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=O)CCC(=O)O

synonyms

5-acetamido-4-oxo-5-hexenoic acid
alaremycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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